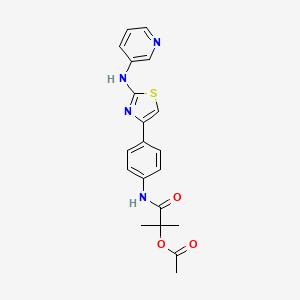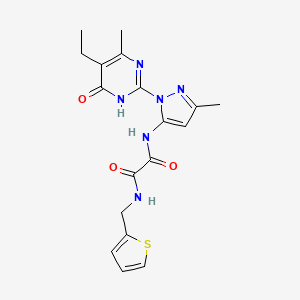
N-(2,2-Difluoroethyl)-N-(3,4-dihydro-2H-pyran-2-ylmethyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2-Difluoroethyl)-N-(3,4-dihydro-2H-pyran-2-ylmethyl)prop-2-enamide, also known as DFPM, is a chemical compound that has been studied for its potential pharmacological and biological properties. DFPM is a small molecule that belongs to the class of amides and is structurally related to other compounds that have been investigated for their therapeutic potential.
Wirkmechanismus
The mechanism of action of N-(2,2-Difluoroethyl)-N-(3,4-dihydro-2H-pyran-2-ylmethyl)prop-2-enamide involves its ability to selectively bind to and inhibit the activity of specific proteins or enzymes. In the case of CK2, N-(2,2-Difluoroethyl)-N-(3,4-dihydro-2H-pyran-2-ylmethyl)prop-2-enamide binds to the ATP-binding site of the enzyme, preventing the transfer of phosphate groups to target proteins.
Biochemical and Physiological Effects:
N-(2,2-Difluoroethyl)-N-(3,4-dihydro-2H-pyran-2-ylmethyl)prop-2-enamide has been shown to have a variety of biochemical and physiological effects in cellular and animal models. These effects include the inhibition of cell proliferation, induction of apoptosis, and modulation of specific signaling pathways. N-(2,2-Difluoroethyl)-N-(3,4-dihydro-2H-pyran-2-ylmethyl)prop-2-enamide has also been investigated for its potential as an anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2,2-Difluoroethyl)-N-(3,4-dihydro-2H-pyran-2-ylmethyl)prop-2-enamide in laboratory experiments is its high selectivity for specific proteins or enzymes. This allows researchers to study the function of these targets in a more precise manner. However, one limitation is that N-(2,2-Difluoroethyl)-N-(3,4-dihydro-2H-pyran-2-ylmethyl)prop-2-enamide may have off-target effects or interact with other proteins or enzymes in a non-specific manner.
Zukünftige Richtungen
There are a number of future directions for research on N-(2,2-Difluoroethyl)-N-(3,4-dihydro-2H-pyran-2-ylmethyl)prop-2-enamide and related compounds. One area of interest is the development of more potent and selective inhibitors of specific proteins or enzymes. Another area of interest is the investigation of the potential therapeutic applications of N-(2,2-Difluoroethyl)-N-(3,4-dihydro-2H-pyran-2-ylmethyl)prop-2-enamide and related compounds, including as anti-cancer agents or as tools for studying disease mechanisms. Finally, the development of new synthetic methods for N-(2,2-Difluoroethyl)-N-(3,4-dihydro-2H-pyran-2-ylmethyl)prop-2-enamide and related compounds may also be an area of future research.
Synthesemethoden
N-(2,2-Difluoroethyl)-N-(3,4-dihydro-2H-pyran-2-ylmethyl)prop-2-enamide can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. One approach involves the reaction of 3,4-dihydro-2H-pyran-2-methanol with 2,2-difluoroethylamine, followed by the reaction of the resulting intermediate with prop-2-enoyl chloride. Other methods have also been reported in the literature.
Wissenschaftliche Forschungsanwendungen
N-(2,2-Difluoroethyl)-N-(3,4-dihydro-2H-pyran-2-ylmethyl)prop-2-enamide has been investigated for its potential use in a variety of scientific research applications, including as a tool for studying the function of specific proteins and enzymes. For example, N-(2,2-Difluoroethyl)-N-(3,4-dihydro-2H-pyran-2-ylmethyl)prop-2-enamide has been used to selectively inhibit the activity of the protein kinase CK2, which is involved in a variety of cellular processes.
Eigenschaften
IUPAC Name |
N-(2,2-difluoroethyl)-N-(3,4-dihydro-2H-pyran-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2NO2/c1-2-11(15)14(8-10(12)13)7-9-5-3-4-6-16-9/h2,4,6,9-10H,1,3,5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJSYYNUHZEAJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CC1CCC=CO1)CC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-Difluoroethyl)-N-(3,4-dihydro-2H-pyran-2-ylmethyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-({4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}carbonyl)-1H-indazole](/img/structure/B2540065.png)




![N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2540071.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(furan-2-ylmethyl)amino]acetamide hydrochloride](/img/structure/B2540077.png)


![Methyl 3-amino-2-[(3,4,5-trifluorophenyl)methyl]propanoate hydrochloride](/img/structure/B2540082.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-[4-(propane-2-sulfonyl)phenyl]acetamide](/img/structure/B2540085.png)